3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methylphenyl group at the 3-position. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom . The presence of the fluorine atom and methyl group on the phenyl ring contributes to the compound's unique properties and reactivity.
While specific biological activity data for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole is not provided in the search results, 1,2,4-oxadiazole derivatives generally exhibit a wide range of biological activities, including:
Several methods can be employed to synthesize 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole and related compounds:
3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole and similar compounds have potential applications in:
While specific interaction studies for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole are not provided in the search results, related compounds have been studied for their interactions with biological targets. For example, 1,2,4-oxadiazole derivatives have been designed to interact with SARS-CoV-2 PLpro based on complex structure analysis .
Several compounds share structural similarities with 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole:
The uniqueness of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, combining the 1,2,4-oxadiazole core with a 3-fluoro-4-methylphenyl group. This particular arrangement may confer distinct chemical and biological properties compared to other oxadiazole derivatives .
The electrophilic substitution behavior of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole is fundamentally governed by the electronic characteristics of the oxadiazole heterocycle and the substituted aromatic ring. The 1,2,4-oxadiazole ring system exhibits significantly reduced susceptibility to electrophilic attack at the carbon positions due to the low electron density resulting from the presence of two pyridine-type nitrogen atoms [1] [2].
The carbon atoms at positions 3 and 5 of the 1,2,4-oxadiazole ring are almost inert toward electrophilic substitution reactions [1]. This resistance stems from the topography of heteroatoms within the cyclic ring system, which creates an electron-deficient environment at these positions [1]. Consequently, conventional electrophilic aromatic substitution reactions such as halogenation, nitration, acylation, and alkylation do not readily occur at the oxadiazole ring carbons [1].
However, the aromatic substitution pattern becomes significantly more favorable when considering the 3-fluoro-4-methylphenyl substituent attached to the oxadiazole core. The presence of both electron-withdrawing fluorine and electron-donating methyl groups creates a complex electronic environment that influences reactivity patterns [2] [3]. The fluorine atom at the meta position relative to the oxadiazole attachment point exerts an electron-withdrawing inductive effect, while the methyl group at the para position provides electron-donating hyperconjugative effects .
Research has demonstrated that electrophilic substitution reactions preferentially occur on the aromatic ring rather than the oxadiazole heterocycle when electron-releasing groups are present as substituents [2] [5]. The 1,3,4-oxadiazole isomer shows enhanced reactivity compared to the 1,2,4-isomer, with electrophilic substitution becoming more feasible when the oxadiazole ring is substituted with electron-releasing groups [2].
| Oxadiazole Type | Electrophilic Substitution at C-3 | Electrophilic Substitution at C-5 | Preferred Reaction Site | Electron Density at Carbon | Aromaticity |
|---|---|---|---|---|---|
| 1,2,4-Oxadiazole | Almost inert | Almost inert | Nitrogen atoms | Low | Limited (diene character) |
| 1,3,4-Oxadiazole | Difficult due to low electron density | Difficult due to low electron density | Nitrogen atoms | Low | Higher than 1,2,4-isomer |
| 1,2,5-Oxadiazole | Possible under specific conditions | Possible under specific conditions | Nitrogen atoms | Moderate | Moderate |
The unique electronic properties of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole suggest that electrophilic substitution reactions would predominantly target the nitrogen atoms of the heterocycle rather than the carbon positions [1] [6]. This characteristic distinguishes oxadiazoles from other heterocyclic systems and necessitates alternative synthetic strategies for structural modifications.
Ring-opening reactions represent a fundamental transformation pathway for 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole, proceeding through multiple distinct mechanisms depending on reaction conditions. The inherent instability of the oxygen-nitrogen bond within the oxadiazole ring makes these compounds susceptible to various ring-opening processes [7] [8].
Reductive ring-opening constitutes one of the most significant transformation pathways observed for 1,2,4-oxadiazole derivatives. Extensive research has documented the formation of ring-opened metabolites in human liver microsomes fortified with nicotinamide adenine dinucleotide phosphate generating systems under anaerobic conditions [7]. The reductive metabolism proceeds through enzymatic pathways mediated by non-cytochrome oxidase enzymes, resulting in the formation of aryl nitrile degradation products [7] [8].
The mechanism of reductive ring-opening involves initial activation of the methine carbon through enzymatic reduction, followed by nucleophilic attack that facilitates ring cleavage [8] [9]. Under anaerobic conditions, this process becomes particularly favorable, leading to extensive formation of ring-opened metabolites that can be detected through liquid chromatography-mass spectrometry techniques [7].
Photochemical ring-opening reactions represent another important transformation pathway for 1,2,4-oxadiazole derivatives. Upon ultraviolet irradiation at 254 nanometers, these compounds undergo photoisomerization through multiple mechanistic routes [10] [11]. The photochemical behavior involves ring contraction-ring expansion pathways, internal cyclization-isomerization mechanisms, and direct photoisomerization processes [10] [12].
Theoretical investigations using density functional theory calculations have revealed that conical intersections play crucial roles in the photorearrangement of 1,2,4-oxadiazoles [10]. The preferred reaction pathway follows a direct mechanism proceeding through the Franck-Condon region to conical intersections, ultimately yielding photoproducts without significant energy barriers [10].
| Reaction Type | Conditions | Primary Products | Mechanism | Stability |
|---|---|---|---|---|
| Reductive Ring Opening | Anaerobic, NADPH system | Nitrile derivatives | Enzymatic reduction | Unstable |
| Photochemical Ring Opening | UV irradiation (254 nm) | Isomerization products | Photoisomerization | Unstable under UV |
| Thermal Ring Opening | High temperature (>300°C) | Fragmentation products | Thermal fragmentation | Unstable at high T |
| Acid-Catalyzed Ring Opening | pH < 3 | Protonated ring-opened products | Protonation at N-4 | Unstable in acidic conditions |
| Base-Catalyzed Ring Opening | pH > 8 | Nucleophilic attack products | Nucleophilic attack | Unstable in basic conditions |
Thermal ring-opening reactions occur at elevated temperatures, typically exceeding 300 degrees Celsius [13] [14]. These high-temperature processes result in thermal fragmentation with the formation of various decomposition products including nitrile fragments and other small molecular species [13]. The thermal stability of 1,2,4-oxadiazole derivatives has been extensively studied, with decomposition temperatures ranging from 215 to 320 degrees Celsius depending on substitution patterns [14] [15].
Acid and base-catalyzed ring-opening reactions proceed through distinct mechanistic pathways. Under acidic conditions, protonation occurs at the nitrogen-4 atom of the oxadiazole ring, followed by nucleophilic attack on the activated methine carbon, ultimately leading to ring opening and formation of aryl nitrile products [8] [9]. Conversely, under basic conditions, nucleophilic attack occurs directly on the methine carbon, generating an anion at nitrogen-4 that facilitates subsequent ring opening through proton capture from ambient water or other proton donors [8] [9].
Cross-coupling reactions provide powerful methodologies for the functionalization and derivatization of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole, enabling the introduction of diverse functional groups through transition metal-catalyzed processes. These reactions have emerged as essential tools for expanding the structural diversity and potential applications of oxadiazole-containing compounds [16] [17] [18].
Suzuki-Miyaura coupling reactions have demonstrated exceptional efficiency for the functionalization of 1,2,4-oxadiazole substrates. Research has established that RuPhos Pd G4 serves as a highly effective catalyst system for these transformations, achieving excellent yields with broad substrate scope [16] [19]. The methodology features clean reactions with high yields, straightforward gram-scale synthesis capabilities, and tolerance for various functional groups [16].
The Suzuki-Miyaura coupling protocol typically employs aryl boronic acids as coupling partners, providing access to diverse biaryl oxadiazole derivatives [16] [17]. Biphenyl moieties prepared through Suzuki coupling reactions can be directly attached to the oxadiazole core at the carbon-5 position, enabling the synthesis of complex molecular architectures [17]. These reactions proceed under mild conditions with reaction yields consistently ranging from 85 to 95 percent [16].
Negishi coupling reactions represent another valuable approach for oxadiazole functionalization. Metalation of 1,3,4-oxadiazole scaffolds through regioselective zincation using trimethylsilyl bases provides access to organozinc intermediates that readily participate in cross-coupling reactions [18]. The freshly prepared base bis(trimethylsilyl)amide zinc chloride provides optimal results, leading to complete conversion within five minutes at room temperature [18].
| Reaction Type | Catalyst System | Substrate Scope | Typical Yields | Reaction Conditions | Functional Group Tolerance |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | RuPhos Pd G4 | Aryl boronic acids | 85-95% | Mild conditions, broad scope | High |
| Negishi Coupling | Pd(dba)2/XantPhos | Aryl iodides | 73-98% | 25-50°C, 2 h | High |
| Palladium-Catalyzed Carbonylation | Pd2(π-cinnamyl)Cl2/Xantphos | Aryl halides + CO | 80-92% | 120°C, CO atmosphere | Moderate |
| Direct C-H Activation | Various Pd catalysts | Aryl halides | 60-85% | Elevated temperature | Moderate |
The resulting zincated oxadiazole intermediates undergo successful Negishi cross-coupling with various aryl iodides using palladium catalysts [18]. A combination of bis(dibenzylideneacetone)palladium and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene provides excellent results with electron-poor aryl iodides at room temperature, producing cross-coupling products in yields ranging from 73 to 98 percent [18]. When employing electron-rich aryl iodides, tetrakis(triphenylphosphine)palladium serves as the optimal catalyst, affording heterocyclic products in 63 to 90 percent yield at 50 degrees Celsius [18].
Palladium-catalyzed carbonylation reactions enable the incorporation of carbonyl functionality into oxadiazole derivatives [20] [21] [22]. These transformations utilize carbon monoxide as a building block for the construction of acyl amidine intermediates that can be cyclized to form oxadiazole products [20] [22]. The methodology employs dipalladium cinnamyl chloride in combination with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene as the catalyst system, achieving radiochemical yields of 80 to 92 percent [21].
Sequential one-pot, two-step protocols have been developed for the synthesis of 1,2,4-oxadiazoles through acyl amidine intermediates [22]. These methods allow the synthesis of unsymmetrically 3,5-substituted 1,2,4-oxadiazoles from aryl iodides, amidines, carbon monoxide, and hydroxylamine hydrochloride in a single synthetic operation [22].
Direct carbon-hydrogen activation reactions provide alternative approaches for oxadiazole functionalization [8]. Copper-catalyzed direct secondary and tertiary carbon-hydrogen alkylation of azoles through heteroarene-amine aldehyde coupling reactions enables the formation of 2,5-disubstituted 1,3,4-oxadiazoles [23]. These transformations typically require elevated temperatures and show moderate functional group tolerance compared to other cross-coupling methodologies [18].
The stability profile of 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole under different pH and temperature conditions represents a critical parameter for its practical applications and storage requirements. Comprehensive stability studies have revealed that oxadiazole derivatives exhibit complex pH-dependent degradation behavior with distinct mechanistic pathways operating under acidic and basic conditions [8] [9] [24].
pH stability investigations have demonstrated that 1,2,4-oxadiazole derivatives exhibit maximum stability within a narrow pH range of 3 to 5 [8] [9]. Within this optimal range, the compounds maintain structural integrity with minimal degradation rates, making this pH window ideal for formulation and storage applications [8]. The excellent stability observed in this acidic to slightly acidic range contrasts sharply with the rapid degradation occurring at both higher and lower pH values [8] [9].
Under strongly acidic conditions with pH values below 3, 1,2,4-oxadiazole derivatives undergo rapid degradation through a mechanism involving protonation at the nitrogen-4 atom of the oxadiazole ring [8] [9]. This protonation activates the methine carbon toward nucleophilic attack, ultimately resulting in ring opening and formation of aryl nitrile degradation products [8]. The degradation rate increases substantially as pH decreases, with extensive degradation observed in concentrated acidic solutions [9].
| pH Range | Stability Rating | Degradation Rate | Primary Degradation Product | Mechanism |
|---|---|---|---|---|
| < 3 | Poor | High | Nitrile derivatives | Protonation at N-4 |
| 3-5 | Excellent | Minimal | Stable | Stable configuration |
| 5-7 | Good | Low | Stable | Stable configuration |
| 7-9 | Moderate | Moderate | Ring-opened products | Nucleophilic attack |
| > 9 | Poor | High | Nucleophilic attack products | Base-catalyzed ring opening |
Basic conditions with pH values exceeding 8 promote alternative degradation pathways involving direct nucleophilic attack on the methine carbon [8] [9]. This nucleophilic substitution generates an anion at nitrogen-4, which subsequently captures protons from ambient water or other proton donors, facilitating ring opening and product formation [8]. Interestingly, in the absence of proton donors such as in dry acetonitrile, the anionic intermediate can revert to the original oxadiazole structure, suggesting reversible behavior under anhydrous basic conditions [8].
Temperature stability studies reveal that 1,2,4-oxadiazole derivatives generally maintain structural integrity at moderate temperatures but undergo thermal decomposition at elevated temperatures [24] [14] [15]. The thermal stability profile shows distinct temperature ranges with different stability characteristics. Below 100 degrees Celsius, these compounds exhibit excellent thermal stability with no detectable decomposition products [25].
In the temperature range of 100 to 150 degrees Celsius, oxadiazole derivatives remain stable with only minimal formation of degradation products [25] [26]. This temperature range represents suitable conditions for most synthetic transformations and processing operations. As temperatures increase to 150 to 200 degrees Celsius, moderate stability persists, although minor thermal rearrangements may begin to occur [26].
| Temperature Range (°C) | Stability Assessment | Decomposition Products | Typical Td (°C) | Applications |
|---|---|---|---|---|
| < 100 | Stable | None | N/A | General use |
| 100-150 | Stable | Minimal | N/A | General use |
| 150-200 | Moderate | Minor rearrangements | N/A | Heat-resistant applications |
| 200-250 | Declining | Thermal rearrangements | 215-275 | Specialized applications |
| > 250 | Unstable | Fragmentation products | 275-320 | Limited use |
The decomposition temperature range for 1,2,4-oxadiazole derivatives typically falls between 215 and 320 degrees Celsius, depending on the specific substitution pattern [14] [15]. Compounds containing electron-withdrawing substituents generally exhibit higher thermal stability compared to those with electron-donating groups [14]. The 3-fluoro-4-methylphenyl substitution pattern provides moderate thermal stability enhancement due to the mixed electronic effects of the fluorine and methyl substituents .
Above 250 degrees Celsius, extensive thermal decomposition occurs with the formation of various fragmentation products [13] [14]. These high-temperature conditions result in complete breakdown of the oxadiazole ring system, generating small molecular fragments including nitriles, carbon dioxide, and other decomposition products [13]. Such extreme conditions severely limit practical applications and require careful consideration in high-temperature processing scenarios.
Environmental factors such as humidity, light exposure, and presence of catalytic impurities can significantly influence the stability profile of oxadiazole derivatives [24]. Studies conducted under hydrolytic, photolytic, and thermal stress conditions demonstrate that compounds remain stable under neutral pH and moderate temperature conditions but show increased susceptibility to degradation under oxidative stress conditions involving hydrogen peroxide and transition metals [24].
Irritant